molecular formula C11H11N3OS B13164074 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzene-1-carbothioamide

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzene-1-carbothioamide

Cat. No.: B13164074
M. Wt: 233.29 g/mol
InChI Key: UJKFVESHUPOYNA-UHFFFAOYSA-N
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Description

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzene-1-carbothioamide is a complex organic compound featuring an imidazole ring fused with a benzene ring and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzene-1-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzene-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzene-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The carbothioamide group may interact with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione
  • 5-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-1-yl derivatives

Uniqueness

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

3-(4-methyl-2-oxo-1H-imidazol-3-yl)benzenecarbothioamide

InChI

InChI=1S/C11H11N3OS/c1-7-6-13-11(15)14(7)9-4-2-3-8(5-9)10(12)16/h2-6H,1H3,(H2,12,16)(H,13,15)

InChI Key

UJKFVESHUPOYNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)N1C2=CC=CC(=C2)C(=S)N

Origin of Product

United States

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